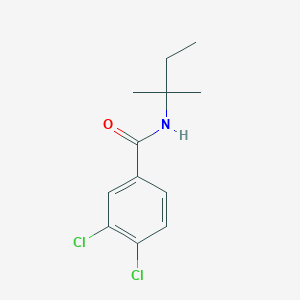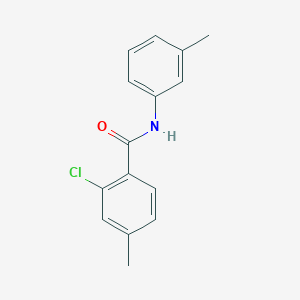
2-chloro-4-methyl-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-(3-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用機序
The mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax, leading to apoptosis of cancer cells. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to activate the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the migration and invasion of cancer cells, indicating its potential use as an anti-metastatic agent. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to increase the levels of endogenous opioids in the brain, leading to analgesic effects.
実験室実験の利点と制限
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have low toxicity and side effects in animals, indicating its potential safety for human use. However, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has some limitations for lab experiments, including its relatively high cost and limited availability. Furthermore, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-chloro-4-methyl-N-(3-methylphenyl)benzamide. Firstly, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be further elucidated to fully understand its therapeutic potential. Secondly, the efficacy and safety of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide need to be tested in clinical trials to determine its potential use in human medicine. Thirdly, the structure-activity relationship of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be explored to develop more potent and selective derivatives. Finally, the potential use of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic effects.
合成法
The synthesis of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by recrystallization or column chromatography. The yield of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. In cancer research, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential use as an anti-inflammatory agent. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have analgesic effects in animal models of pain, suggesting its potential use as a pain management drug.
特性
IUPAC Name |
2-chloro-4-methyl-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)17-15(18)13-7-6-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOXSFQSCYEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

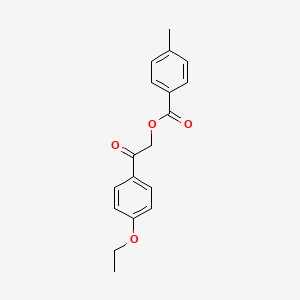
![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)
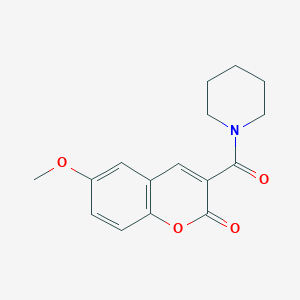
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)


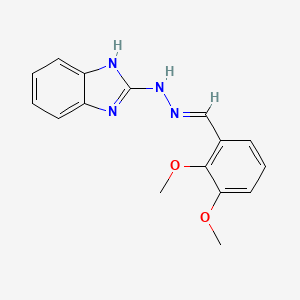
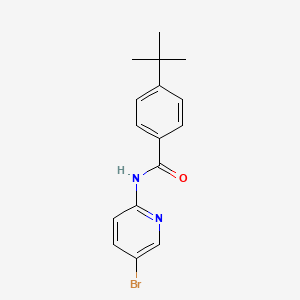
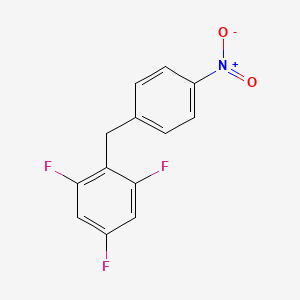
![4-[(4-chlorobenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5843035.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
